molecular formula C22H17BrFN5OS B12041093 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 477329-74-1

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12041093
CAS No.: 477329-74-1
M. Wt: 498.4 g/mol
InChI Key: KXFHKIMLPLHLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a 1,2,4-triazole derivative featuring:

  • A 4-bromophenyl group at position 4 of the triazole ring.
  • A pyridin-4-yl substituent at position 3.
  • A sulfanyl-acetamide moiety linked to the triazole core.
  • An N-(3-fluoro-4-methylphenyl) group on the acetamide.

The pyridin-4-yl group may facilitate hydrogen bonding due to the nitrogen's position .

Properties

CAS No.

477329-74-1

Molecular Formula

C22H17BrFN5OS

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C22H17BrFN5OS/c1-14-2-5-17(12-19(14)24)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-3-16(23)4-7-18/h2-12H,13H2,1H3,(H,26,30)

InChI Key

KXFHKIMLPLHLJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Triazole Core and Acetamide Group

Key structural analogs differ in substituents on the triazole ring and the acetamide’s aryl group. These variations influence physicochemical properties and bioactivity:

Compound Name / CAS No. Triazole Substituents Acetamide Substituent Molecular Weight Notable Properties/Applications
Target Compound 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-(3-fluoro-4-methylphenyl) ~504.3 g/mol† Potential anti-inflammatory/analgesic activity inferred from structural analogs
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-...} 4-(4-Bromophenyl), 5-(pyridin-3-yl) N-(3-fluoro-4-methylphenyl) 504.3 g/mol Pyridin-3-yl may alter binding orientation vs. pyridin-4-yl
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-...} 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-[3-(trifluoromethyl)phenyl] 520.3 g/mol Trifluoromethyl enhances electronegativity, possibly increasing metabolic stability
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-...} 4-(4-Bromophenyl), 5-(pyridin-3-yl) N-[2-(trifluoromethyl)phenyl] 518.3 g/mol Ortho-substituted CF3 may introduce steric hindrance
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-...} 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-(4-chlorophenyl) 500.8 g/mol Chloro substituent increases lipophilicity vs. fluoro-methyl

†Calculated based on molecular formula C21H16BrFN5OS.

Key Observations:

  • Pyridine Position: Pyridin-4-yl (target compound) vs.
  • Acetamide Substituents:
    • 3-Fluoro-4-methylphenyl (target): Balances moderate electronegativity (fluoro) with slight hydrophobicity (methyl).
    • Trifluoromethylphenyl (): Higher electronegativity and steric bulk may improve target affinity but reduce solubility .
    • 4-Chlorophenyl (): Chlorine’s larger atomic radius vs. fluorine could enhance hydrophobic interactions .

Crystallographic and Structural Studies

  • SHELX Refinement: Multiple analogs (e.g., ) were characterized using SHELXL/SHELXT, ensuring accurate bond lengths and angles critical for QSAR modeling .
  • Crystal Packing: Bromophenyl and pyridinyl groups contribute to π-π stacking, while sulfanyl-acetamide moieties form hydrogen bonds, influencing solubility and stability .

Biological Activity

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that it demonstrates significant inhibitory effects against a variety of bacterial and fungal strains.

Antibacterial Activity

The compound has shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against the following bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
S. aureus4.2
E. coli6.8
P. aeruginosa5.5
K. pneumoniae7.1

Antifungal Activity

The compound also exhibits potent antifungal activity, particularly against Candida species. The table below summarizes its antifungal efficacy:

Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
C. albicans3.6
C. glabrata4.8
A. fumigatus5.2

Antiviral Properties

Research has indicated that 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide possesses notable antiviral activities . In particular, it has shown promise against several DNA and RNA viruses:

  • Herpes Simplex Virus (HSV-1 and HSV-2)
  • Influenza A virus
  • Human Immunodeficiency Virus (HIV)

A case study involving HSV-1 infected Vero cells demonstrated that the compound inhibited viral replication by up to 91% at a concentration of 50 μM, with a low cytotoxicity profile (CC50 of 600 μM) .

Anti-inflammatory Activity

The compound has also shown significant anti-inflammatory properties in both in vitro and in vivo studies. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In a murine model of acute inflammation, the compound demonstrated the following effects:

ParameterReduction (%)
Paw edema62.3
Neutrophil infiltration58.7
TNF-α levels in serum71.2
IL-6 levels in serum65.8

Anticancer Potential

Recent studies have explored the anticancer potential of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide. While research is still in its early stages, preliminary findings suggest that the compound may have antiproliferative effects on certain cancer cell lines.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)18.3
HeLa (Cervical)22.7
A549 (Lung)25.1

The biological activity of this compound is attributed to its unique structural features. The triazole ring plays a crucial role in its interaction with various molecular targets. Studies suggest that the compound's mechanism of action involves:

  • Inhibition of key enzymes in microbial cell wall synthesis
  • Interference with viral replication processes
  • Modulation of inflammatory signaling pathways
  • Potential interaction with cellular receptors involved in cancer cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.